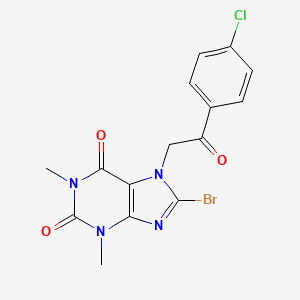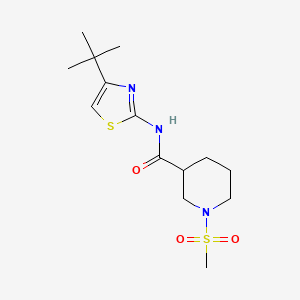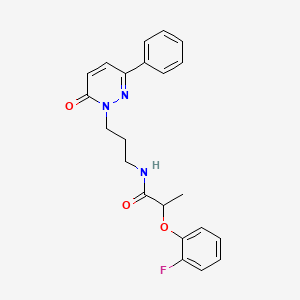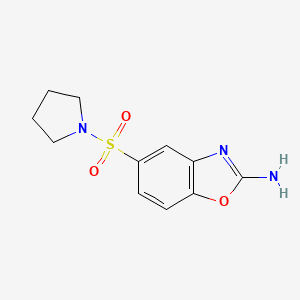
3-(1,3-ベンゾチアゾール-2-アミド)アダマンタン-1-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate” is a complex organic compound that incorporates elements of adamantane and benzothiazole chemistry . Adamantane is a fascinating class of polycyclic hydrocarbons with unique physical and chemical properties . It’s a member of the larger family of diamondoids, named for their nanoscale substructures of the sp3-hybridized diamond lattice . Benzothiazoles, on the other hand, are heterocyclic aromatic compounds that are often used in organic synthesis .
Synthesis Analysis
The synthesis of substituted adamantanes, like the one in this compound, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of benzothiazoles often involves the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Molecular Structure Analysis
The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) . The benzothiazole part of the molecule adds additional complexity to the structure .Chemical Reactions Analysis
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical and Chemical Properties Analysis
Adamantane is a white solid with a camphor-like odor . It’s the simplest diamondoid and the most stable isomer of C10H16 . The incorporation of adamantane fragments in pharmaceuticals has an effect of improving the lipophilicity and stability of drugs .科学的研究の応用
抗結核活性
ベンゾチアゾール誘導体は、抗結核剤として有望視されています。研究者らは、3-(1,3-ベンゾチアゾール-2-アミド)アダマンタン-1-カルボン酸メチルなどの1,2,3-トリアゾールベースのベンゾチアゾール誘導体を合成しました。これらの化合物は、ENR、DPRE1、pks13、チミジル酸キナーゼなどの結核標的タンパク質に対する阻害効果について評価されました。 分子ドッキング研究は、潜在的な相互作用を明らかにし、結核対策における役割を示唆しています .
抗炎症作用
同じ誘導体は、COX-2阻害を標的とした抗炎症活性について評価されました。COX-2(シクロオキシゲナーゼ-2)は、炎症に重要な役割を果たします。 3-(1,3-ベンゾチアゾール-2-アミド)アダマンタン-1-カルボン酸メチルは、有望な抗炎症効果を示しており、創薬に役立つ可能性があります .
抗真菌の可能性
真菌感染症は、世界的な健康上の問題です。研究者らは、これらの誘導体の抗真菌特性、特に真菌ステロール生合成における必須酵素であるCYP51との相互作用を調査しました。 3-(1,3-ベンゾチアゾール-2-アミド)アダマンタン-1-カルボン酸メチルは、潜在的な抗真菌活性を示しており、真菌病原体の抑制に役立つ可能性があります .
薬物類似性評価(ADMET)
ADMET(吸収、分布、代謝、排泄、毒性)分析は、創薬に不可欠です。合成された分子のうち、3-(1,3-ベンゾチアゾール-2-アミド)アダマンタン-1-カルボン酸メチル(5d)および別の誘導体(5a)が、最も有望な薬物様特性を示しました。 これらの知見は、さらなる最適化のためのリード化合物としての可能性を強調しています .
グリーン合成プロトコル
これらの誘導体の合成は、容易に入手可能な出発物質を使用して、グリーンで穏やかな反応条件で行われました。 この環境に優しいアプローチは、持続可能な化学慣行に貢献しています .
構造と電子的解析
密度汎関数理論(DFT)のB3LYP / 6-31 + G(d、p)レベルを使用して、3-(1,3-ベンゾチアゾール-2-アミド)アダマンタン-1-カルボン酸メチルの構造的および電子的特性を計算しました。 この分析は、その安定性、反応性、および電子的挙動を理解するのに役立ちます .
要約すると、この化合物は、抗結核、抗炎症、および抗真菌用途で有望です。そのグリーン合成と薬物様特性は、医薬品化学におけるさらなる探求のための魅力的な候補となっています。 🌟
Safety and Hazards
While specific safety data for “Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate” is not available, general safety measures for handling adamantane include avoiding dust formation and ensuring adequate ventilation . In case of eye or skin contact, rinse immediately with plenty of water and seek medical attention .
将来の方向性
The future of adamantane chemistry involves the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds highlight the potential of this field .
作用機序
Mode of Action
Adamantane derivatives often achieve their effects via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
Biochemical Pathways
Adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .
Pharmacokinetics
The incorporation of adamantane fragments in pharmaceuticals has been found to improve the lipophilicity and stability of drugs .
Result of Action
Adamantane derivatives have unique structural, biological, and stimulus-responsive properties .
Action Environment
The reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
生化学分析
Biochemical Properties
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound can bind to specific proteins, altering their conformation and function. For example, it has been observed to interact with heat shock proteins, which are involved in protein folding and stress response . These interactions highlight the potential of Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate in modulating biochemical pathways and cellular functions.
Cellular Effects
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . By modulating the activity of key signaling molecules, such as kinases and transcription factors, this compound can induce changes in gene expression and cellular metabolism. For instance, it has been reported to upregulate the expression of genes involved in oxidative stress response and downregulate those associated with inflammation . These effects suggest that Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate may have therapeutic potential in conditions characterized by dysregulated cell signaling and gene expression.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and function . Additionally, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . These molecular interactions contribute to the compound’s ability to modulate biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and cell types used. In some studies, prolonged exposure to the compound has been associated with changes in cell morphology and viability, suggesting potential cytotoxic effects at higher concentrations . These findings underscore the importance of optimizing experimental conditions to achieve desired outcomes.
Dosage Effects in Animal Models
The effects of Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate in animal models have been shown to vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the need for careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The compound’s metabolism can also influence the levels of other metabolites, thereby affecting metabolic flux and overall cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms, leading to its accumulation in various cellular compartments. Additionally, it can bind to plasma proteins, which can influence its distribution and bioavailability . These transport and distribution properties are important for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
Methyl 3-(1,3-benzothiazole-2-amido)adamantane-1-carboxylate exhibits specific subcellular localization patterns that can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and modulate cellular processes . Additionally, it can be targeted to specific organelles, such as mitochondria and lysosomes, through post-translational modifications and targeting signals . These localization patterns are important for understanding the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
methyl 3-(1,3-benzothiazole-2-carbonylamino)adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-25-18(24)19-7-12-6-13(8-19)10-20(9-12,11-19)22-16(23)17-21-14-4-2-3-5-15(14)26-17/h2-5,12-13H,6-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPHQRBHFWMQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)
![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)



![N-(2-([2,3'-bithiophen]-5-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2543381.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)

![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-[(oxolan-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B2543389.png)
![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)
![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)

